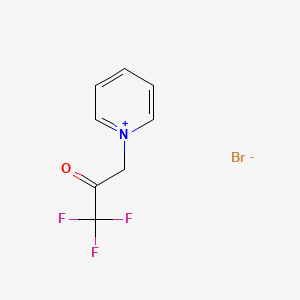
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It features a pyridinium ion core substituted with a trifluoromethyl ketone group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,3,3-trifluoro-2-oxopropyl bromide. This reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the pyridinium ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl ketone group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of cyclic intermediates.
Common Reagents and Conditions:
Nucleophiles: Ammonium acetate (NH4OAc) or amines are commonly used in substitution reactions.
Catalysts: Metal-free conditions are often employed, but catalysts like Lewis acids can enhance reaction rates.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred.
Major Products: The major products formed from these reactions include 3-trifluoromethyl aniline derivatives and various cyclic compounds, depending on the specific reaction conditions .
Scientific Research Applications
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates with unique pharmacological properties.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl ketone group acts as an electrophilic center, facilitating various addition and substitution reactions. The pyridinium ion enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-oxopropyl chloride: Similar in structure but with a chloride substituent instead of a pyridinium ion.
3-Trifluoromethyl aniline: A derivative formed from the reactions of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide.
Pyridinium ylides: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness: this compound stands out due to its unique combination of a pyridinium ion and a trifluoromethyl ketone group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
53498-72-9 |
|---|---|
Molecular Formula |
C8H7BrF3NO |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-pyridin-1-ium-1-ylpropan-2-one;bromide |
InChI |
InChI=1S/C8H7F3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChI Key |
KXMYVTSDCIKLOR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C(F)(F)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



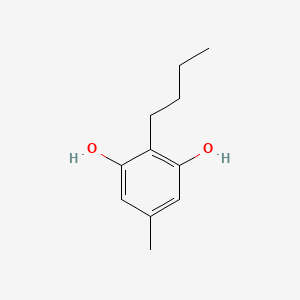
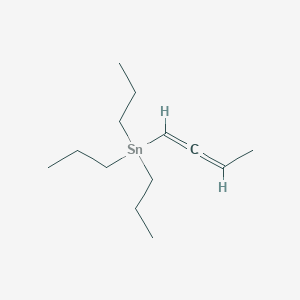
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
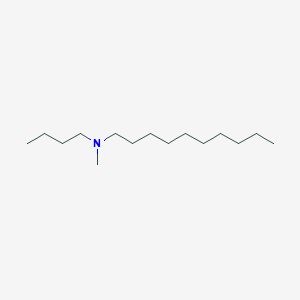
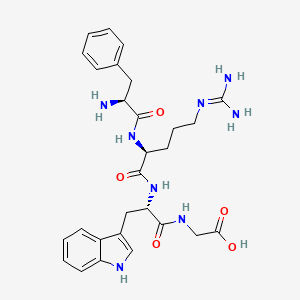

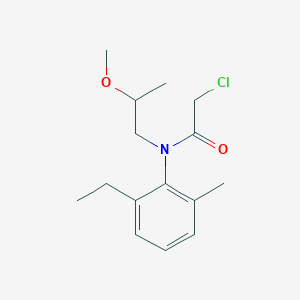

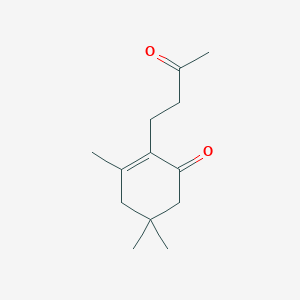

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

